molecular formula C10H13NO3S B8678684 5,6,7,8-Tetrahydroquinolin-8-yl methanesulfonate

5,6,7,8-Tetrahydroquinolin-8-yl methanesulfonate

Cat. No.: B8678684
M. Wt: 227.28 g/mol
InChI Key: RKEAZRUDVIHPLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydroquinolin-8-yl methanesulfonate is a useful research compound. Its molecular formula is C10H13NO3S and its molecular weight is 227.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

5,6,7,8-tetrahydroquinolin-8-yl methanesulfonate

InChI

InChI=1S/C10H13NO3S/c1-15(12,13)14-9-6-2-4-8-5-3-7-11-10(8)9/h3,5,7,9H,2,4,6H2,1H3

InChI Key

RKEAZRUDVIHPLG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1CCCC2=C1N=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2.0 g (13 mmol) of 5,6,7,8-tetrahydroquinolin-8-ol and 3.3 g (27 mmol) of 4-(dimethylamino)pyridine in 30 mL of dichloromethane was added 1.3 mL (16 mmol) of methanesulfonyl chloride under an atmosphere of nitrogen. The reaction mixture was stirred for 8 h and then diluted with 30 mL water. The aqueous phase was then extracted with dichloromethane (3×30 mL) and the combined organics were dried over magnesium sulfate, filtered and evaporated in vacuo to afford the title compound as a light orange gum that was used without further purification. LC/MS: m/z (ES) 172.0 (MH)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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